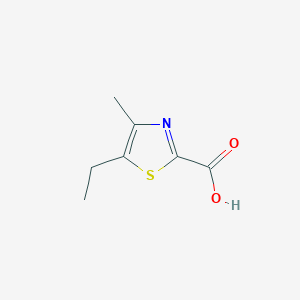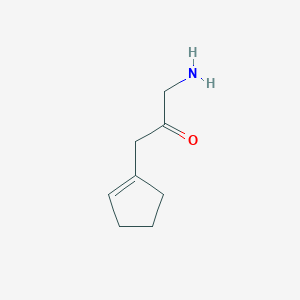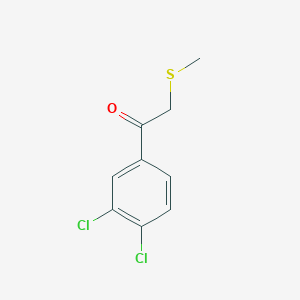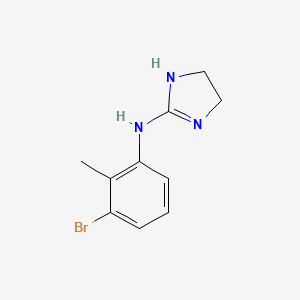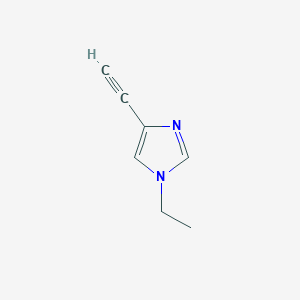
1-Ethyl-4-ethynyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position and an ethynyl group at the 4-position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of substituted imidazoles, including this compound, often employs scalable methods such as the use of magnetic nanoparticles to catalyze multi-component condensation reactions in solvents like ethanol . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-ethynyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The ethyl and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium ethoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazoles.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-ethynyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-ethynyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-4-methyl-1H-imidazole
- 1-Ethyl-4-phenyl-1H-imidazole
- 1-Ethyl-4-vinyl-1H-imidazole
Comparison: 1-Ethyl-4-ethynyl-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to other similar compounds. The ethynyl group can participate in unique reactions such as cycloadditions and oxidative couplings, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H8N2 |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
1-ethyl-4-ethynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h1,5-6H,4H2,2H3 |
InChI-Schlüssel |
IBHTVIDZSMZSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


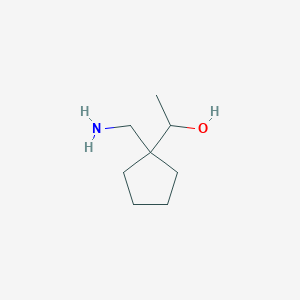
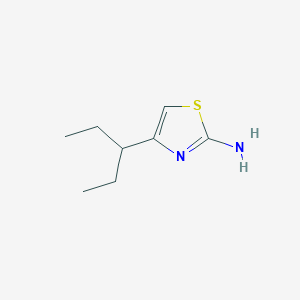
![4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178183.png)
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one](/img/structure/B13178189.png)
![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)
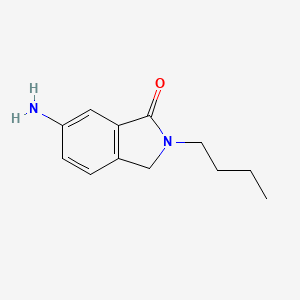
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
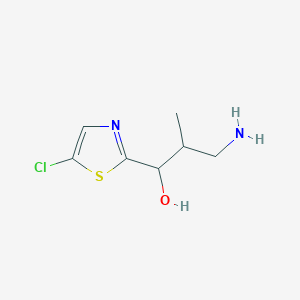
![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)
